molecular formula C18H22N2O2 B1261364 1-(3-Methoxyphenyl)-3-(4-phenylbutyl)urea

1-(3-Methoxyphenyl)-3-(4-phenylbutyl)urea

Cat. No. B1261364
M. Wt: 298.4 g/mol
InChI Key: TYECHBPQPJADGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-methoxyphenyl)-3-(4-phenylbutyl)urea is an organic amino compound and a member of benzenes.

Scientific Research Applications

Crystallography and Molecular Structure

  • The crystal structure of certain urea derivatives, such as 1-(2-Hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)urea, has been explored, revealing specific dihedral angles and intermolecular hydrogen bonding patterns (Hyeong Choi et al., 2011).

Medical and Biological Applications

  • Research on similar urea derivatives has shown potential in medical applications. For instance, certain derivatives have been studied for their enzyme inhibition properties and potential anticancer activities (Sana Mustafa et al., 2014).

Material Science and Optical Properties

  • Urea derivatives have been synthesized and characterized for their nonlinear optical properties. For example, studies on 1-(4-methylphenyl)-3-(4-methoxyphenyl)-2-propen-1-one, a related compound, have investigated its potential as an organic nonlinear optical material (Vincent Crasta et al., 2004).

Chemistry and Synthesis

  • The synthesis of various urea derivatives, including methods and characterizations, has been a subject of research. These studies are crucial for understanding the chemical properties and potential applications of these compounds (Antonia A Sarantou et al., 2022).

Photodegradation and Environmental Impact

  • Investigations into the photodegradation and hydrolysis of substituted urea compounds in water have been conducted, which is significant for understanding the environmental impact of these chemicals (G. Gatidou et al., 2011).

properties

Product Name

1-(3-Methoxyphenyl)-3-(4-phenylbutyl)urea

Molecular Formula

C18H22N2O2

Molecular Weight

298.4 g/mol

IUPAC Name

1-(3-methoxyphenyl)-3-(4-phenylbutyl)urea

InChI

InChI=1S/C18H22N2O2/c1-22-17-12-7-11-16(14-17)20-18(21)19-13-6-5-10-15-8-3-2-4-9-15/h2-4,7-9,11-12,14H,5-6,10,13H2,1H3,(H2,19,20,21)

InChI Key

TYECHBPQPJADGA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NCCCCC2=CC=CC=C2

solubility

12.9 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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